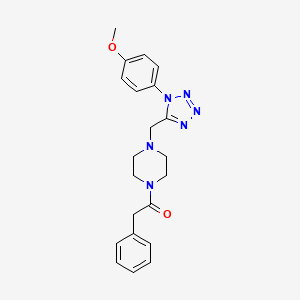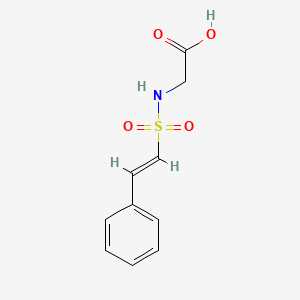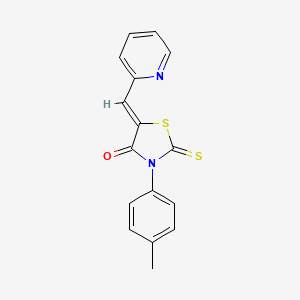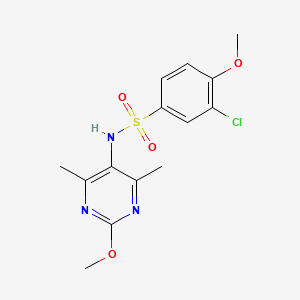
3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as its CAS Registry Number. It may also include information about the compound’s occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques used for this can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide:
Pharmaceutical Development
This compound is often explored for its potential as a pharmaceutical agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy and safety in treating specific diseases, such as cancer or bacterial infections, by modifying its structure to enhance its therapeutic properties .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a herbicide or pesticide. Its ability to inhibit specific enzymes in plants or pests makes it a valuable tool in controlling unwanted vegetation or pests, thereby improving crop yields and reducing the need for more harmful chemicals .
Material Science
Material scientists explore this compound for its potential applications in creating new materials with desirable properties. For example, it can be used in the synthesis of polymers or as a precursor in the production of advanced materials with specific mechanical, thermal, or chemical properties .
Environmental Chemistry
Environmental chemists study this compound to understand its behavior and impact in the environment. This includes its degradation pathways, persistence in soil and water, and potential effects on non-target organisms. Such studies are crucial for assessing the environmental risks associated with its use in various applications .
Toxicology
Toxicologists study the potential toxic effects of this compound on living organisms. This includes assessing its acute and chronic toxicity, potential for bioaccumulation, and mechanisms of toxicity. Such studies are essential for ensuring the safety of this compound in various applications.
NIST Chemistry WebBook NIST Chemistry WebBook RSC Publishing SpringerLink : NIST Chemistry WebBook : NIST Chemistry WebBook : RSC Publishing : SpringerLink
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-8-13(9(2)17-14(16-8)22-4)18-23(19,20)10-5-6-12(21-3)11(15)7-10/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJEDANQXMFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

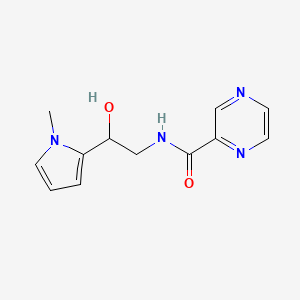
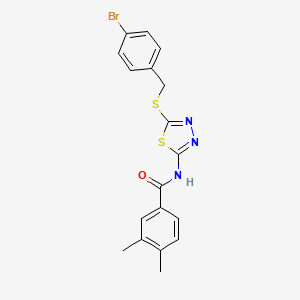
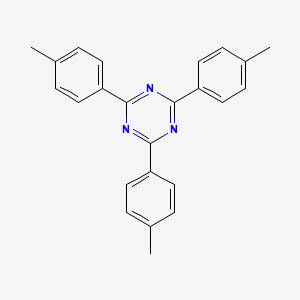
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474771.png)
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)
![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)
![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)
